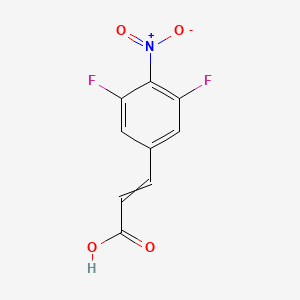![molecular formula C12H11FN2O4 B1413674 1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173101-11-4](/img/structure/B1413674.png)
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H11FN2O4 . Its average mass is 266.225 Da and its monoisotopic mass is 266.070282 Da .Physical And Chemical Properties Analysis
While specific physical and chemical properties for this compound are not available, we can infer some general properties based on its structure. For instance, it likely has moderate to excellent water solubility .Applications De Recherche Scientifique
Antibacterial Agent Synthesis
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid and its analogues have been studied for their potential in antibacterial agent synthesis. Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, synthesizing various compounds with amino- and hydroxy-substituted cyclic amino groups, which showed promising antibacterial activity both in vitro and in vivo (Egawa et al., 1984).
Fluorobenzoyl Protective Groups in Synthesis
The use of fluorobenzoyl protective groups, such as 2-fluorobenzoyl, in the synthesis of glycopeptides has been investigated by Sjölin and Kihlberg (2001). They found that these groups can suppress beta-elimination of O-linked carbohydrates, offering a significant advantage in glycopeptide synthesis (Sjölin & Kihlberg, 2001).
Supramolecular Architecture
Banerjee and Murugavel (2004) reported the formation of different organic supramolecular architectures derived from aminobenzoic acids. These complexes demonstrate the potential for creating unique molecular structures with potential applications in materials science (Banerjee & Murugavel, 2004).
Synthesis of Antimicrobial Agents
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity, demonstrating the chemical's relevance in developing new therapeutic agents (Patel et al., 2011).
Novel Bicyclic Systems
Kharchenko, Detistov, and Orlov (2008) explored the synthesis of novel bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids. Their research contributes to the development of new compounds with potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).
Propriétés
IUPAC Name |
1-[(2-fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c13-9-4-2-1-3-8(9)11(17)14-15-6-7(12(18)19)5-10(15)16/h1-4,7H,5-6H2,(H,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZLVESLVBPXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


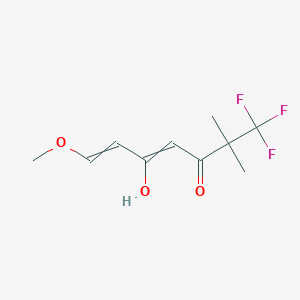
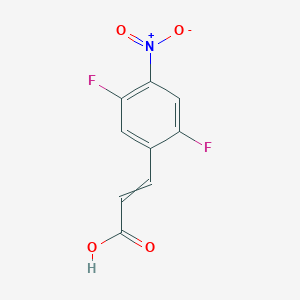
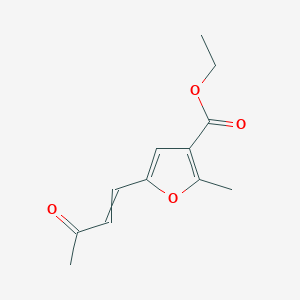

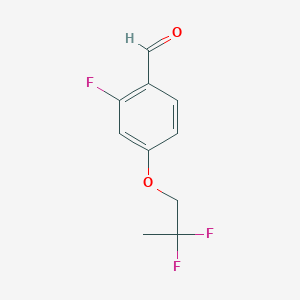

![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)
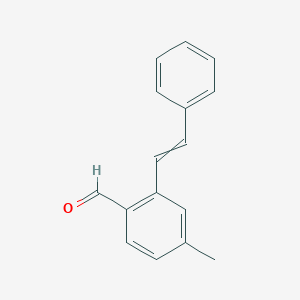

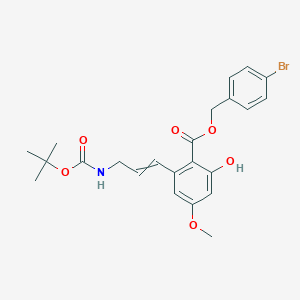
![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)
![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)

